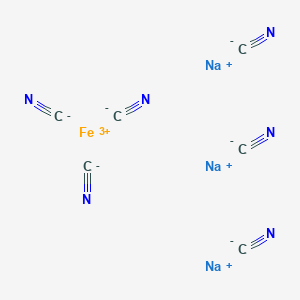

Trisodium hexacyanoferrate

Description

Contextualization within Hexacyanoferrate Chemistry

Hexacyanoferrates are a cornerstone of coordination chemistry, famously represented by Prussian blue (ferric hexacyanoferrate), a mixed-valence compound discovered in 1704. google.com Compounds in this family, often referred to as Prussian Blue Analogues (PBAs), share a general formula AₓMᵧ[Fe(CN)₆]·nH₂O, where 'A' is an alkali cation and 'M' is a transition metal. acs.org These materials are built from a robust three-dimensional open framework of M-N-C-Fe linkages, which creates interstitial sites capable of housing alkali ions like Na⁺. rsc.orgnih.gov

The properties of trisodium (B8492382) hexacyanoferrate are often understood by comparison with related compounds, such as its potassium counterpart, potassium hexacyanoferrate(III), and its reduced form, sodium hexacyanoferrate(II) (sodium ferrocyanide), where iron is in the +2 oxidation state. While structurally similar to Prussian blue, trisodium hexacyanoferrate differs in its cationic composition. The compound crystallizes in a monoclinic system, a feature common among many cyanoferrate complexes.

Table 1: Comparison of Related Hexacyanoferrate Compounds

| Compound Name | Formula | Iron Oxidation State | Key Characteristics |

|---|---|---|---|

| This compound | Na₃[Fe(CN)₆] | +3 | Strong oxidizing agent, water-soluble, red crystals. |

| Sodium Ferrocyanide | Na₄[Fe(CN)₆] | +2 | Reducing agent, water-soluble, yellow crystals. |

| Potassium Hexacyanoferrate(III) | K₃[Fe(CN)₆] | +3 | Similar applications to the sodium salt, light-sensitive. |

Significance in Contemporary Chemical Science

The contemporary significance of this compound is largely driven by its applications in materials science and electrochemistry. Its ability to act as a strong oxidizing agent and participate in reversible redox reactions makes it a valuable tool in multiple research areas.

A primary area of focus is its use in the development of next-generation energy storage systems, particularly as a cathode material for sodium-ion batteries (SIBs). nih.gov The open framework structure of hexacyanoferrates is advantageous for the insertion and extraction of sodium ions, a fundamental process for battery function. researchgate.net Research has shown that the electrochemical properties and performance, such as specific capacity and cycling stability, are highly dependent on the material's crystallinity and the presence of defects. nih.govresearchgate.net

Detailed research findings have demonstrated that synthesizing iron hexacyanoferrate (FeHCF) under controlled conditions can yield high-performance battery materials. For instance, FeHCF particles grown at a low pH with the chelating agent EDTA achieved a maximum discharge capacity of 151 mAh/g. researchgate.net Similarly, low-defect nickel hexacyanoferrate (NiHCF) nanocrystals, synthesized using trisodium citrate (B86180) as a chelating agent to control crystallization, exhibited a high specific capacity and remarkable cycling stability, retaining 99% of capacity after 1200 cycles. nih.gov

Beyond energy storage, this compound serves as:

A Redox Mediator: It is widely used as a standard in electrochemical studies to characterize electrode surfaces and investigate electron transfer mechanisms. mdpi.com Its reversible one-electron transfer reaction is a useful model for probing the kinetics at various electrode interfaces. mdpi.com

A Precursor for Advanced Materials: It is a key starting material for synthesizing a variety of Prussian Blue Analogue nanoparticles, including those with hollow or core-shell structures. rsc.org For example, hollow manganese hexacyanoferrate (Mn-HCF) particles can be formed from precipitates made by reacting this compound with manganese salts. rsc.org

A Reagent in Analytical Chemistry: It is employed in redox titrations for the quantification of reducing agents and in spectrophotometric methods for detecting certain ions.

Table 2: Selected Research Findings on this compound and its Derivatives

| Application Area | Material | Key Research Finding | Reference |

|---|---|---|---|

| Sodium-Ion Batteries | Iron Hexacyanoferrate (FeHCF) | Achieved a discharge capacity of 151 mAh/g with 79% retention after 100 cycles. | researchgate.net |

| Sodium-Ion Batteries | Nickel Hexacyanoferrate (HQ-NiHCF) | Exhibited a high specific capacity of 80 mAh/g and 99% capacity retention after 1200 cycles. | nih.gov |

| Electrochemical Probing | Hexacyanoferrate (II/III) couple | Used to determine heterogeneous electron transfer rate constants at electrode surfaces. | mdpi.com |

Historical Development of Research on this compound

The study of this compound is intrinsically linked to the broader history of hexacyanoferrate chemistry, which began with the accidental synthesis of the vibrant pigment Prussian blue in 1704. google.com For much of the subsequent two centuries, research into related compounds, including the sodium and potassium salts of ferricyanide (B76249) and ferrocyanide, was largely focused on their fundamental chemical properties, analytical applications, and use in pigment production. google.com

In the 20th century, this compound became a standard reagent in analytical and physical chemistry laboratories. Its use in redox titrations and early electrochemical experiments helped lay the groundwork for understanding electron transfer processes. google.com

A significant shift in research focus occurred in the late 20th and early 21st centuries, driven by the rise of materials science and nanotechnology. Scientists began to explore the potential of the open framework structure of Prussian Blue Analogues for new applications. The historical use of simple co-precipitation methods for synthesis often resulted in materials with numerous crystalline defects and high water content, which limited their performance. nih.gov

Contemporary research has emphasized the development of sophisticated synthesis techniques to overcome these limitations. A key innovation has been the use of chelating or capping agents, such as trisodium citrate or EDTA, during the precipitation process. nih.govresearchgate.net These agents slow down the reaction kinetics, allowing for the growth of highly crystalline, low-defect nanocrystals with precisely controlled size and morphology. rsc.orgnih.gov This evolution from rapid precipitation to controlled crystallization has been crucial in unlocking the high performance of hexacyanoferrate-based materials in modern applications like high-capacity sodium-ion batteries. nih.govresearchgate.net

Properties

IUPAC Name |

trisodium;iron(3+);hexacyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6CN.Fe.3Na/c6*1-2;;;;/q6*-1;+3;3*+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCXPBOFGQPCWJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Na+].[Na+].[Na+].[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6FeN6Na3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70931377 | |

| Record name | Iron(3+) sodium cyanide (1/3/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70931377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Red solid; [EPA OHM/TADS] Red deliquescent crystals; [Hawley] | |

| Record name | Sodium ferricyanide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9532 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

14217-21-1 | |

| Record name | Sodium ferricyanide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014217211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ferrate(3-), hexakis(cyano-.kappa.C)-, sodium (1:3), (OC-6-11)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Iron(3+) sodium cyanide (1/3/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70931377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trisodium hexacyanoferrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.602 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM FERRICYANIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RZ1HV29JOL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Strategies and Methodologies for Trisodium Hexacyanoferrate

Solution-Phase Synthetic Routes

Solution-based methods are the most common approaches for producing trisodium (B8492382) hexacyanoferrate, offering versatility and control over the reaction environment.

A primary industrial method for synthesizing trisodium hexacyanoferrate is through the oxidation of sodium ferrocyanide (Na₄[Fe(CN)₆]). google.com This process elevates the oxidation state of the iron center from +2 to +3.

To manage the process, further sodium ferrocyanide crystals may be added to the anolyte solution to keep it saturated. chemicalbook.com Chemical oxidation is also employed, using oxidizing agents with a redox potential greater than +0.46 volts. google.com

Controlled precipitation is widely used to produce this compound and related Prussian blue analogues with specific morphologies and high purity. researchgate.net These methods manage the supersaturation of the solution to control nucleation and crystal growth.

Coprecipitation: This scalable and reproducible method involves mixing aqueous solutions of sodium salts (e.g., sodium acetate) with a hexacyanoferrate(III) precursor, such as potassium hexacyanoferrate(III) (K₃[Fe(CN)₆]). The potassium ions are displaced by sodium ions through an ion-exchange reaction to yield this compound. nih.gov The reaction is: K₃[Fe(CN)₆] + 3Na⁺ → Na₃[Fe(CN)₆] + 3K⁺. Another approach involves reacting iron(III) salts like ferric chloride with sodium cyanide in an alkaline solution. The use of chelating agents, such as trisodium citrate (B86180) or ethylenediaminetetraacetic acid (EDTA), is common to control the crystallization rate and particle morphology. researchgate.netnih.govscispace.com

Diffusion-Controlled Crystallization: For producing high-purity single crystals, a diffusion method can be employed. This technique involves carefully layering a solution containing sodium ions (e.g., sodium nitrate) over a hexacyanoferrate(III) solution. The slow, gradual interdiffusion of the sodium (Na⁺) and hexacyanoferrate(III) ([Fe(CN)₆]³⁻) ions promotes controlled crystallization, resulting in a product with a well-defined cubic morphology suitable for structural analysis like X-ray diffraction.

Hydrothermal synthesis is an effective method for producing highly crystalline nanomaterials. researchgate.net This technique uses water as a solvent under high temperature and pressure to facilitate the crystallization of materials that might be unstable at their melting points. researchgate.net For hexacyanoferrates, this process allows for the synthesis of particles with tunable sizes and controlled agglomeration. researchgate.net In a related synthesis of sodium iron(II)-hexacyanoferrate(II), a hydrothermal reaction was employed where reducing agents and antioxidants were crucial to protect the Fe(II) state from oxidation. google.com This demonstrates the technique's utility in controlling the oxidation state and structure of the final product. google.com Increasing the temperature during hydrothermal treatment can lead to larger crystals due to secondary re-crystallization, a process that can be controlled with surfactants. nih.gov

Influence of Reaction Parameters on Synthesis Outcomes

The physicochemical properties of the synthesized this compound are profoundly influenced by the specific conditions of the reaction. Parameters such as the oxidizing agent, pH, and temperature must be precisely controlled to achieve the desired yield, purity, and crystal structure.

The choice of oxidizing agent is critical in the conversion of sodium ferrocyanide to this compound. The agent must have a sufficiently high oxidation potential (greater than +0.46 V) to effectively remove an electron from the [Fe(CN)₆]⁴⁻ complex. google.com

In electrolytic synthesis, the anode acts as the oxidizing agent. chemicalbook.com The process allows for the production of a finished anolyte solution containing 300 to 350 g/L of Na₃[Fe(CN)₆]. chemicalbook.com

In chemical synthesis, various oxidizing agents can be used. The reaction between hexacyanoferrate(III) and sodium thiosulfate, for instance, can be catalyzed by gold nanoparticles under light irradiation. nih.gov The selection of the oxidizing agent and the reaction medium (e.g., the presence of specific acids like H₃[Fe(CN)₆]) is crucial for driving the reaction to completion and preventing the reverse reaction back to the ferrocyanide form. google.com

Both pH and temperature are critical parameters that dictate the kinetics of the reaction and the properties of the resulting material.

pH Control: The pH of the reaction solution significantly affects particle growth and composition. nsf.gov For coprecipitation methods, an optimal pH range is often between 8 and 10. In other protocols, an alkaline pH of around 12 is used. When using pH-sensitive chelating agents like EDTA, increasing the synthesis pH can lead to slower reaction kinetics, resulting in larger particles with fewer vacancies and lower water content. researchgate.netnsf.gov In electrolytic processes, the pH must be managed, often lowered to a value not exceeding 10, to handle the sodium hydroxide (B78521) byproduct and facilitate the purification of this compound. chemicalbook.com

Temperature Control: Temperature influences reaction rates and the final crystal characteristics. For coprecipitation, a temperature range of 25–70°C is often employed. In processes involving concentration of the product solution, temperatures are carefully kept from exceeding 80°C to prevent degradation. chemicalbook.com In citrate-assisted synthesis of related nickel hexacyanoferrate nanocubes, temperature was shown to directly control the final particle size, with higher temperatures leading to larger nanocrystals. d-nb.info This highlights temperature's role as a tool for fine-tuning particle dimensions. d-nb.info

Interactive Data Tables

Table 1: Effect of Synthesis pH on Iron Hexacyanoferrate (FeHCF) Properties (with EDTA)

| Synthesis pH | Resulting Particle Characteristics | Electrochemical Performance | Source |

| Lower pH | Smaller particles, higher water content, more anion vacancies | Higher initial capacity, better rate capability | researchgate.net, nsf.gov |

| Higher pH | Larger particles, lower water content, fewer anion vacancies | Stunted low-spin Fe redox activity, improved long-term cyclic stability | researchgate.net, nsf.gov |

Table 2: Effect of Temperature on Nickel Hexacyanoferrate (NiHCF) Nanocube Dimensions (Citrate-Assisted Synthesis)

| Temperature (°C) | Average Nanocrystal Size (nm) | Source |

| 10 | 96 | d-nb.info |

| 25 | 133 | d-nb.info |

| 35 | 147 | d-nb.info |

| 50 | 223 | d-nb.info |

| 70 | 231 | d-nb.info |

| 90 | 538 | d-nb.info |

Additive-Mediated Synthesis (e.g., Chelating Agents like Trisodium Citrate, EDTA, PVP)

The synthesis of this compound and its analogues can be meticulously controlled through the introduction of additives, particularly chelating agents. These agents play a crucial role in directing the crystallization process, thereby influencing the size, morphology, and purity of the resulting particles. Trisodium citrate, ethylenediaminetetraacetic acid (EDTA), and polyvinylpyrrolidone (B124986) (PVP) are among the most extensively studied additives in this context. researchgate.netsci-hub.se

Trisodium citrate is widely employed due to its strong chelating efficiency with metallic cations. researchgate.net During the co-precipitation synthesis of hexacyanoferrates, citrate ions can complex with metal ions, which slows down the nucleation and crystal growth rates. researchgate.netd-nb.info This controlled crystallization process is instrumental in producing well-defined nanocrystals and minimizing the formation of defects within the crystal lattice. nih.gov For instance, the use of trisodium citrate in the synthesis of nickel hexacyanoferrate, a related Prussian blue analogue, has been shown to yield uniform nanocubes. sci-hub.se The concentration of the citrate additive is a critical parameter; varying its concentration can lead to different morphologies, from monodisperse nanocubes to spherical particles.

EDTA is another powerful chelating agent that influences the synthesis of hexacyanoferrates. researchgate.net Its presence during the reaction can lead to the formation of faceted particles. researchgate.net The complexing stability of EDTA with transition metal ions is significantly high, which can be leveraged to control the ion-exchange process in the synthesis of binary hexacyanoferrates, ultimately affecting the composition of the final product. acs.orgnih.gov

PVP, a surfactant, is also utilized to control the morphology of hexacyanoferrate particles. sci-hub.se In the synthesis of nickel hexacyanoferrate, the combination of trisodium citrate as a chelating agent and PVP as a surfactant resulted in the transformation of a block-like structure into uniform, well-packed nanocubes. sci-hub.se

The table below summarizes the role of different additives in the synthesis of hexacyanoferrates.

Table 1: Role of Additives in Hexacyanoferrate Synthesis| Additive | Role | Outcome | Reference |

|---|---|---|---|

| Trisodium Citrate | Chelating Agent | Controls nucleation and crystal growth, produces well-defined nanocrystals, enables tunable dimensions. | researchgate.netresearchgate.netd-nb.info |

| EDTA | Chelating Agent | Produces faceted particles, controls ion-exchange processes due to high complex stability. | researchgate.netacs.org |

| PVP | Surfactant | Assists in controlling morphology, prevents aggregation, and leads to uniform nanocubes when used with a chelating agent. | sci-hub.senih.gov |

Fabrication of Advanced Morphologies

The functional properties of this compound and its analogues are intrinsically linked to their morphology. Consequently, significant research has been dedicated to the fabrication of advanced structures, including nanoparticles with controlled shapes, low-defect crystals, and complex core-shell architectures.

Nanoparticle Synthesis and Morphology Control

The synthesis of this compound nanoparticles with precise control over their size and shape is a key area of research. Additives are instrumental in achieving this control. For example, the introduction of citrate ions during the reaction of nickel ions with hexacyanoferrate solutions leads to the formation of well-defined cubic nanocrystals, whereas their absence results in much smaller particles with undefined shapes. The citrate acts as a capping agent, stabilizing specific crystal faces and promoting anisotropic growth.

Temperature is another critical parameter for tuning the dimensions of hexacyanoferrate nanocrystals. In the presence of citrate, the synthesis can be controlled via the growth temperature, allowing for the formation of nanocubes with dimensions ranging from approximately 78 nm at 0°C to 538 nm at 90°C. d-nb.info

Microfluidic synthesis has emerged as a modern technique for producing nanoparticles with narrow size distributions. This method allows for precise control over mixing, leading to the rapid formation of uniform nanoparticles.

The following table details the effect of synthesis parameters on nanoparticle morphology.

Table 2: Parameters for Nanoparticle Morphology Control| Parameter | Effect | Example | Reference |

|---|---|---|---|

| Additive (Citrate) | Acts as a capping agent, directing anisotropic growth. | Presence of citrate leads to well-defined cubic nanocrystals (~133 nm). | |

| Temperature | Controls the dimensions of the nanocrystals. | Increasing temperature from 0°C to 90°C increases nanocube size from 78 nm to 538 nm. | d-nb.info |

| Synthesis Method | Enables precise control over mixing and reaction time. | Microfluidic synthesis produces 20-30 nm nanoparticles with narrow size distributions. |

Generation of Low-Defect Structures

For applications such as in sodium-ion batteries, the presence of defects in the crystal structure of hexacyanoferrates can be detrimental to their electrochemical performance. researchgate.net Therefore, the synthesis of low-defect structures is of high importance. A slow and controlled crystallization process, often facilitated by chelating agents like trisodium citrate, is key to minimizing vacancies and the inclusion of interstitial water. nih.gov

By carefully controlling the precipitation rate, it is possible to synthesize highly crystalline and sodium-rich nickel hexacyanoferrate nanocrystals with few [Fe(CN)₆]⁴⁻ vacancies. nih.gov This results in improved specific capacity and cycling stability when used as a cathode material. A study demonstrated that low-defect nickel hexacyanoferrate synthesized with trisodium citrate exhibited high specific capacity and cycling stability.

Multi-Shell and Core-Shell Architectures

The fabrication of multi-shell and core-shell structures of Prussian blue analogues represents a sophisticated approach to designing materials with tailored properties. acs.orgnih.gov These architectures can be synthesized through methods such as a simple solution precipitation followed by an in-situ ion exchange. nih.gov

In one approach, a core of one type of hexacyanoferrate can be used as a template for the growth of a shell of another. The final product often consists of a core-shell structure where the shell and core have different compositions. acs.orgnih.gov For example, a core of sodium manganese hexacyanoferrate can be coated with a shell of sodium nickel hexacyanoferrate. nih.gov The use of chelating agents can influence the ion-exchange rate and the dissolution-reprecipitation process, thereby controlling the proportions of the core and shell structures. acs.org These complex architectures are designed to inhibit mechanical degradation and improve the electrochemical cyclability of the materials in applications like batteries. acs.orgnih.gov

Advanced Structural Characterization and Crystal Chemistry

Crystalline Structure and Lattice Parameters

Trisodium (B8492382) hexacyanoferrate, Na₃[Fe(CN)₆], is a member of the broader class of compounds known as Prussian Blue Analogues (PBAs). wikipedia.orgresearchgate.net These materials are coordination polymers characterized by a three-dimensional framework constructed from M-N-C-Fe linkages, which creates interstitial sites capable of hosting alkali ions like Na⁺. The specific crystal structure of trisodium hexacyanoferrate can vary, exhibiting different phases such as cubic, monoclinic, and rhombohedral, depending on factors like the presence of vacancies and crystal water. rsc.org

A common crystal structure for PBAs is a cubic lattice. For instance, a refined analysis of a related iron hexacyanocobaltate compound revealed a cubic structure with the space group Fm3m and a lattice parameter of a = 10.224 Å. mdpi.com However, this compound itself often crystallizes in a monoclinic system, a feature shared by many cyanoferrate complexes. The presence of interstitial sodium ions can lead to distortions from the ideal cubic geometry, resulting in lower symmetry structures. For example, the introduction of sodium ions into the framework of some iron-based hexacyanoferrates causes a rhombohedral distortion. researchgate.net

The synthesis method significantly influences the resulting crystal structure. Controlled crystallization techniques, such as diffusion-controlled methods, can yield products with well-defined cubic morphologies suitable for detailed structural analysis. The table below summarizes the crystallographic data for different phases observed in this compound and related PBAs.

| Phase | Crystal System | Space Group | Lattice Parameter (a) | Reference |

|---|---|---|---|---|

| Cubic PBA | Cubic | Fm3m | 10.224 Å | mdpi.com |

| Monoclinic this compound | Monoclinic | - | - | rsc.org |

| Rhombohedral PBA | Rhombohedral | - | - | researchgate.net |

Coordination Environment of Iron and Cyanide Ligands

In the this compound complex, the iron atom is at the center of a coordination complex, bonded to six cyanide ligands. The cyanide ion (CN⁻) is a versatile ligand that can coordinate to metal ions through either the carbon or the nitrogen atom, or it can bridge between two metal centers. researchgate.net In the [Fe(CN)₆]³⁻ anion, the iron(III) ion is octahedrally coordinated to the carbon atoms of six cyanide ligands. quora.com This forms a stable, low-spin complex due to the strong ligand field of the cyanide groups. wikipedia.org

The cyanide ligands act as bridges, linking the iron centers to other metal ions (in this case, sodium or another iron atom in the broader PBA structure) through the nitrogen atoms, forming the characteristic Fe-C≡N-M framework. rsc.orguwo.ca This arrangement creates a robust, porous structure. The interaction between the metal d-orbitals and the π* orbitals of the cyanide ligand is a key factor in the stability and electronic properties of the complex.

The coordination environment can be slightly distorted from a perfect octahedron. These distortions can be influenced by factors such as the presence of interstitial cations and lattice defects. The Fe-C and C-N bond lengths are crucial parameters in defining the coordination geometry. In related hexacyanoferrate complexes, typical Fe-C bond distances are in the range of 1.9 to 2.1 Å. researchgate.net

Analysis of Lattice Defects and Vacancy Distribution

Crystals of this compound and other PBAs synthesized by common methods like co-precipitation often contain a significant number of lattice defects, most notably [Fe(CN)₆] vacancies. uwo.canih.gov These vacancies occur when a [Fe(CN)₆] unit is missing from its expected lattice position. To maintain charge neutrality, these vacant sites are often occupied by coordinated water molecules. rsc.orguwo.ca The presence of these vacancies can be as high as 25% in some structures. uwo.ca

The formation of vacancies is closely linked to the synthesis conditions. Rapid crystallization can lead to a higher concentration of defects. uwo.ca Conversely, methods that allow for slower, more controlled crystal growth can produce materials with fewer vacancies.

These [Fe(CN)₆] vacancies and the associated coordinated water have a profound impact on the material's properties. They can:

Reduce the number of active redox centers, which can affect electrochemical performance. rsc.org

Distort the crystal lattice from its ideal structure. rsc.org

Create pathways for ion migration, which can be beneficial for applications like batteries. researchgate.net

Alter the electronic structure of the material. uea.ac.uk

Interstitial water molecules can also be present within the channels of the PBA framework, in addition to the water molecules coordinated at the vacancy sites. rsc.orguwo.ca

Spectroscopic Probes of Electronic and Vibrational States

X-ray diffraction (XRD) is a fundamental technique for determining the crystalline structure and lattice parameters of this compound. microanalysis.com.au By analyzing the diffraction pattern of a powdered sample, the crystal system, space group, and unit cell dimensions can be determined. mdpi.com High-resolution synchrotron XRD provides more detailed structural information, allowing for precise determination of lattice parameters and the detection of subtle phase transitions. acs.org

Operando XRD, where diffraction patterns are collected while the material is undergoing a process (such as an electrochemical reaction), is a powerful tool for studying structural changes in real-time. mdpi.comacs.org For PBAs used in battery applications, operando synchrotron XRD can track changes in lattice spacings and identify phase transformations as ions are inserted and removed from the structure. acs.org

Extended X-ray Absorption Fine Structure (EXAFS) is a technique that provides information about the local atomic environment around a specific element. nist.gov For this compound, EXAFS at the Fe K-edge can be used to determine the coordination number, bond distances, and degree of disorder for the iron atoms. escholarship.org This technique is particularly useful for studying materials that may lack long-range crystalline order.

EXAFS analysis can provide precise measurements of the Fe-C and Fe-N bond lengths, confirming the octahedral coordination of the iron. escholarship.org It is also sensitive to the presence of vacancies and can help to characterize the local structural changes that occur due to defects.

Raman spectroscopy is a vibrational spectroscopy technique that is sensitive to the stretching and bending modes of molecules. In the context of this compound, Raman spectroscopy is particularly useful for probing the C≡N stretching frequency of the cyanide ligands. researchgate.net The position of the C≡N stretching band in the Raman spectrum is sensitive to the coordination environment and the oxidation state of the iron.

Changes in the Raman spectrum can indicate changes in the electronic structure and bonding within the complex. This makes it a valuable tool for studying the effects of ion insertion/extraction and the presence of defects in the PBA framework.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical tool for identifying the functional groups and vibrational modes within a molecule. In the case of this compound, the FTIR spectrum is dominated by the vibrations of the hexacyanoferrate(III) anion, [Fe(CN)₆]³⁻. The most prominent feature is the sharp and intense absorption band corresponding to the C≡N stretching vibration, which is a hallmark of cyanide-containing compounds. For ferricyanides, this band typically appears at a higher wavenumber compared to the corresponding ferrocyanides due to the higher oxidation state of the iron center, which leads to less π-backbonding to the cyanide ligands and thus a stronger C≡N bond.

Other significant vibrations in the FTIR spectrum of this compound include the Fe-C-N bending mode and the Fe-C stretching mode. These vibrations occur at lower frequencies and provide information about the geometry and stability of the coordination complex. The precise positions of these bands can be influenced by factors such as the crystal lattice environment and the presence of any hydrated water molecules.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |

| C≡N Stretch | 2114 - 2160 | Stretching vibration of the cyanide ligand. Its position is sensitive to the oxidation state of the iron. |

| Fe-CN Deformation | ~540 | Bending or deformation vibration of the iron-cyanide bond in the Fe(III) state. |

| Fe-C Stretch | 417 - 450 | Stretching vibration between the iron center and the carbon atom of the cyanide ligand. |

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition and chemical states of the atoms within a material. For this compound, XPS is instrumental in confirming the presence of sodium, iron, carbon, and nitrogen, and in determining the oxidation state of the iron center.

The core-level spectra of each element yield characteristic binding energies. The Fe 2p spectrum is of particular interest, as it can distinguish between the Fe(II) and Fe(III) oxidation states. In this compound, the Fe 2p₃/₂ peak is expected to be around 710 eV, which is characteristic of Fe(III) in a hexacyanoferrate environment. This is a shift to a higher binding energy compared to the corresponding ferrocyanide (Fe(II)), which typically appears around 708 eV. The spectra for Na 1s, C 1s, and N 1s provide further confirmation of the compound's composition. The C 1s and N 1s spectra are primarily associated with the cyanide ligands.

| Element | Orbital | Approximate Binding Energy (eV) | Inference |

| Fe | 2p₃/₂ | ~710 | Confirms the +3 oxidation state of iron. |

| Na | 1s | ~1072 | Presence of sodium ions. |

| C | 1s | ~285 | Carbon in the cyanide ligand. |

| N | 1s | ~398 | Nitrogen in the cyanide ligand. |

Mössbauer Spectroscopy

Mössbauer spectroscopy is a highly sensitive technique for probing the local chemical environment of specific atomic nuclei, in this case, the ⁵⁷Fe isotope. It provides detailed information about the oxidation state, spin state, and site symmetry of the iron atoms in a compound through the analysis of hyperfine interactions. The key parameters obtained from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔE₋).

For this compound, which contains low-spin Fe(III) in an octahedral cyanide ligand field, the Mössbauer spectrum typically exhibits a small, negative isomer shift relative to metallic iron. This is indicative of the +3 oxidation state and the covalent character of the Fe-C bonds. The spectrum also shows a small but distinct quadrupole splitting. This splitting arises from the interaction of the nuclear quadrupole moment with a non-zero electric field gradient at the nucleus, which in the case of the [Fe(CN)₆]³⁻ ion, is caused by a slight distortion from perfect octahedral symmetry. Studies on the closely related potassium ferricyanide (B76249) show that the quadrupole splitting is temperature-dependent, increasing as the temperature decreases.

| Mössbauer Parameter | Typical Value (mm/s) | Interpretation |

| Isomer Shift (δ) | ~ -0.1 (relative to Fe metal) | Consistent with low-spin Fe(III) in a strong ligand field. |

| Quadrupole Splitting (ΔE₋) | 0.2 - 0.5 (temperature dependent) | Indicates a slight distortion of the [Fe(CN)₆]³⁻ octahedron from perfect symmetry. |

Microscopic and Nanoscopic Structural Elucidation (e.g., TEM, SEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are essential techniques for visualizing the morphology, particle size, and surface features of solid materials at the micro- and nanoscale. For this compound, these methods reveal details about its crystal habit and any nanostructural characteristics.

TEM can provide even higher resolution images, allowing for the examination of the internal structure of the nanocrystals, including their crystallinity and the presence of any lattice defects. Electron diffraction patterns obtained through TEM can confirm the crystalline phase and provide information about the lattice parameters. Studies on related metal hexacyanoferrates have shown that controlled synthesis can produce well-defined nanocubes, and this morphology is expected to be achievable for this compound as well. The morphology of these crystals can be crucial for applications such as in batteries, where particle size and surface area can significantly impact electrochemical performance.

Electrochemical Phenomena and Redox Behavior of Trisodium Hexacyanoferrate

Fundamental Redox Mechanisms

The redox activity of trisodium (B8492382) hexacyanoferrate is governed by the transfer of an electron to or from the iron center, which transitions between the +2 and +3 oxidation states. This process is influenced by the immediate coordination environment of the iron ion and its interaction with the surrounding medium.

The mechanism of heterogeneous electron transfer at an electrode surface for the hexacyanoferrate couple has been a subject of extensive study. Electron transfer reactions are broadly classified into two categories: outer-sphere and inner-sphere.

In an outer-sphere electron transfer (OSET) process, the coordination sphere of the metal complex remains intact during the electron transfer event. The electron tunnels through space between the electrode and the complex, with no direct chemical bond formation between the reactant and the electrode surface. mdpi.comwikipedia.org This mechanism is often associated with redox couples that undergo slow ligand exchange. mdpi.com The hexacyanoferrate II/III system is frequently used as a model for outer-sphere electron transfer. jcsp.org.pk

Conversely, an inner-sphere electron transfer (ISET) mechanism involves the formation of a direct bond or a bridging ligand between the reactant and the electrode surface. mdpi.com This pathway often occurs when a ligand can mediate the electron transfer. While the hexacyanoferrate couple is often considered an outer-sphere reactant, its behavior can be more complex. mdpi.com Studies have shown that its electron transfer characteristics can be sensitive to the electrode surface, the nature of the cation in the electrolyte, and the presence of surface films, sometimes exhibiting inner-sphere characteristics. mdpi.comresearchgate.net This has led to the suggestion that the hexacyanoferrate II/III system should be considered a surface-sensitive or "multi-sphere" redox probe. researchgate.net

The complexation of the iron ion by six cyanide ligands to form the stable [Fe(CN)₆]³⁻ anion is crucial to its redox behavior. The strong ligand field provided by the cyanide ions results in a low-spin d⁵ electronic configuration for Fe(III) and d⁶ for Fe(II). mdpi.com This stable coordination environment influences the redox potential of the couple.

The nature of the cation in the electrolyte and the solvent can significantly impact the redox potential. nih.gov This is due to ion pairing effects between the cation and the anionic hexacyanoferrate complexes. Different cations can stabilize the oxidized and reduced forms of the complex to varying degrees, thereby shifting the formal potential of the redox couple. For instance, transferring the [Fe(CN)₆]³⁻/⁴⁻ couple from water to acetonitrile (B52724) can shift the reduction potential by almost 1 V. nih.gov This tunability of the redox potential through the choice of solvent or supporting electrolyte cation makes the hexacyanoferrate system a versatile redox mediator. nih.gov

Electrochemical Characterization Techniques

A variety of electrochemical techniques are employed to study the redox behavior of trisodium hexacyanoferrate. These methods provide valuable information about the kinetics and thermodynamics of the electron transfer process.

Cyclic voltammetry is a widely used technique to investigate the electrochemical properties of the hexacyanoferrate couple. phadkeinstruments.comnih.gov In a typical cyclic voltammogram of a reversible one-electron process, the separation between the anodic and cathodic peak potentials (ΔEₚ) is theoretically 59/n mV (where n is the number of electrons transferred) at 25 °C. mdpi.com For the hexacyanoferrate couple, this value is expected to be close to 59 mV. However, experimental values can vary depending on the electrode material and experimental conditions. mdpi.com

The scan rate in cyclic voltammetry experiments also provides important information. For a diffusion-controlled process, the peak current is proportional to the square root of the scan rate. jcsp.org.pk Studies on the hexacyanoferrate system often show this linear relationship, confirming that the reaction is primarily limited by the diffusion of the electroactive species to the electrode surface. jcsp.org.pkphadkeinstruments.com

Below is a table summarizing typical data obtained from cyclic voltammetry studies of the hexacyanoferrate system at various scan rates.

| Scan Rate (mV/s) | Anodic Peak Current (μA) | Cathodic Peak Current (μA) | ΔEₚ (mV) |

| 20 | 5.8 | -5.6 | 75 |

| 50 | 9.1 | -8.8 | 80 |

| 100 | 12.8 | -12.4 | 88 |

| 150 | 15.6 | -15.1 | 95 |

| 200 | 18.0 | -17.4 | 102 |

Note: The data in this table is illustrative and compiled from typical results presented in electrochemical literature. currentseparations.com

Chronoamperometry is another electrochemical technique used to study this compound. In this method, a potential step is applied to the working electrode, and the resulting current is measured as a function of time. For a diffusion-controlled process, the current follows the Cottrell equation, where the current decays as the inverse square root of time (t⁻¹/²). mdpi.com This technique can be used to determine the diffusion coefficient of the hexacyanoferrate ions. nih.gov

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to investigate the properties of electrochemical systems. mdpi.comnih.gov In an EIS experiment, a small amplitude sinusoidal potential is applied to the electrode at various frequencies, and the resulting current response is measured. metrohm.com The data is often represented as a Nyquist plot, which shows the imaginary part of the impedance versus the real part.

For the hexacyanoferrate redox couple, the Nyquist plot typically exhibits a semicircle at high frequencies followed by a straight line at a 45° angle at low frequencies. nih.gov The diameter of the semicircle corresponds to the charge transfer resistance (Rct), which is inversely proportional to the rate of electron transfer. The straight line, known as the Warburg impedance, is characteristic of a process limited by diffusion. nih.gov EIS allows for the detailed characterization of the electrode-electrolyte interface, including the double-layer capacitance and the charge transfer kinetics. mdpi.comnih.gov

Galvanostatic Charge-Discharge Measurements

Galvanostatic charge-discharge (GCD) is a fundamental electrochemical technique used to evaluate the capacity, cycling stability, and voltage characteristics of electrode materials. In this method, a constant current is applied to the electrochemical cell, and the resulting potential is measured over time. For materials like this compound, GCD provides critical insights into their performance, particularly when utilized in energy storage applications such as sodium-ion batteries.

The charge-discharge profiles of hexacyanoferrate-based cathodes typically exhibit distinct voltage plateaus, which correspond to the redox reactions of the iron centers (Fe²⁺/Fe³⁺) during the insertion and extraction of sodium ions. The length of these plateaus is indicative of the material's specific capacity, while the potential at which they occur determines the energy density of the battery.

Several studies have investigated the galvanostatic charge-discharge behavior of sodium iron hexacyanoferrate materials. For instance, insoluble Prussian blue, Fe₄[Fe(CN)₆]₃, has been shown to deliver a high initial storage capacity of 146 mAh g⁻¹ at a current rate of 20 mA g⁻¹. rsc.org Similarly, a sodium-rich sodium iron hexacyanoferrate has demonstrated a high specific capacity of 150 mAh·g⁻¹ with remarkable cycling performance, retaining 90% of its capacity after 200 cycles. researchgate.netsciopen.com

The following table summarizes the galvanostatic charge-discharge characteristics of various sodium iron hexacyanoferrate-based cathode materials from different studies.

| Material | Current Density | Specific Capacity (mAh g⁻¹) | Capacity Retention | Number of Cycles |

| Insoluble Prussian Blue (Fe₄[Fe(CN)₆]₃) | 20 mA g⁻¹ | 146 | - | - |

| Na-rich Sodium Iron Hexacyanoferrate | - | 150 | 90% | 200 |

| Vanadium Ferrocyanide Prussian Blue (VFPB1) | 50 mA g⁻¹ | ~70 | 82.5% | 100 |

Applications in Electrochemical Sensing and Probing

This compound and its related hexacyanoferrate(II)/(III) redox couple are widely employed in electrochemical sensing and as probes to characterize electrode surfaces. mdpi.com Their well-defined and reversible redox behavior makes them ideal for these applications.

The hexacyanoferrate(II)/(III) redox couple is frequently used as a standard to assess the properties of electrode surfaces. mdpi.com The kinetics of the electron transfer process for this couple are highly sensitive to the state of the electrode surface, including its cleanliness, composition, and the presence of any modifications. By analyzing the cyclic voltammogram of the hexacyanoferrate couple, researchers can gain insights into the electrochemical activity of the electrode material being studied. Deviations from ideal reversible behavior, such as an increased peak-to-peak separation, can indicate a slow electron transfer rate, which may be due to surface fouling or the inherent properties of the electrode material.

The electrochemically active surface area (ECSA) is a crucial parameter for evaluating the performance of electrocatalysts and electrode materials. researchgate.netjeires.comosf.io The hexacyanoferrate redox couple can be utilized to estimate the ECSA based on the Randles-Sevcik equation, which relates the peak current in a cyclic voltammogram to the electrode area, the concentration of the redox species, and the scan rate. By using a redox probe with a known diffusion coefficient, the ECSA can be calculated from the measured peak current. This method provides a more accurate measure of the surface area available for electrochemical reactions compared to the geometric area. researchgate.netosf.io

Hexacyanoferrates are integral components in the development of electrochemical sensors and biosensors. They can act as electron mediators, facilitating the transfer of electrons between an enzyme and an electrode surface. This is particularly useful in biosensors for detecting analytes like glucose or hydrogen peroxide. researchgate.netdntb.gov.ua For example, Prussian blue-modified electrodes have been used to create highly sensitive amperometric biosensors. dntb.gov.ua Furthermore, metal hexacyanoferrate nanoparticles, such as tin hexacyanoferrate, have been employed to construct electrochemical sensors for the sensitive determination of hydrogen peroxide. researchgate.net The electrocatalytic properties of these materials enable the detection of analytes at low concentrations. researchgate.net

Integration in Energy Storage Systems

This compound and its analogues, commonly referred to as Prussian blue analogues (PBAs), are highly promising cathode materials for sodium-ion batteries (SIBs). nih.govrsc.org Their appeal stems from their low cost, the abundance of their constituent elements (sodium and iron), and their robust crystal structure that allows for the reversible insertion and extraction of sodium ions. rsc.orgnih.gov

The open-framework structure of PBAs provides large interstitial sites that can accommodate sodium ions with minimal volume change during cycling, leading to excellent structural stability and long cycle life. nih.gov Researchers have explored various compositions of sodium metal hexacyanoferrates to optimize their electrochemical performance. For instance, increasing the sodium content in sodium iron hexacyanoferrate has been shown to enhance the specific capacity. researchgate.netsciopen.com

The electrochemical performance of several hexacyanoferrate-based cathode materials for SIBs is summarized in the table below.

| Cathode Material | Initial Specific Capacity (mAh g⁻¹) | Cycling Stability | Reference |

| Insoluble Prussian Blue (Fe₄[Fe(CN)₆]₃) | 146 | - | rsc.org |

| Na-rich Sodium Iron Hexacyanoferrate | 150 | 90% retention after 200 cycles | researchgate.netsciopen.com |

| Vanadium Ferrocyanide Prussian Blue (VFPB1) | ~70 | 82.5% retention after 100 cycles | nih.gov |

| Na₄Fe(CN)₆/NaCl solid solution | - | Enhanced electrochemical performance | rsc.org |

While pure sodium ferrocyanide (Na₄Fe(CN)₆) has a high theoretical capacity, its high solubility in common battery electrolytes limits its practical application. nih.gov To overcome this, researchers have focused on insoluble PBAs and composite materials. For example, combining Na₄Fe(CN)₆ with carbon or creating a solid solution with NaCl has been shown to improve stability and electrochemical performance. nih.govrsc.org

Influence of Crystal Structure and Defects on Electrochemical Performance

The electrochemical performance of this compound as a cathode material in sodium-ion batteries is intrinsically linked to its crystal structure and the presence of crystalline defects. These factors significantly impact key performance metrics such as capacity, cyclability, and rate capability.

The open-framework crystal structure of this compound is advantageous for hosting sodium ions, providing a three-dimensional network for their transport. However, the precise crystallographic phase and the degree of crystallinity play a crucial role. Materials with higher crystallinity generally exhibit enhanced electrochemical performance. For instance, highly crystalline iron hexacyanoferrate nanocubes have demonstrated superior performance compared to their low-quality, less crystalline counterparts. This is attributed to a more ordered and stable structure that facilitates reversible sodium ion intercalation and de-intercalation.

Crystalline defects, particularly [Fe(CN)6] vacancies and coordinated water molecules within the lattice, are common in this compound synthesized by co-precipitation methods. These defects can have a detrimental effect on electrochemical performance. [Fe(CN)6] vacancies disrupt the integrity of the framework, reducing the number of active sites for sodium ion storage and potentially leading to structural collapse during cycling. This results in diminished specific capacity and poor cycling stability.

The presence of water in the crystal lattice can also negatively affect performance by impeding ion transport and leading to lower coulombic efficiency and poor cycling stability. Strategies to mitigate these issues include synthesizing materials with low water content and fewer vacancies. For example, sodium-rich sodium iron hexacyanoferrate with a high Na content of 1.63 per formula unit has been shown to deliver a high specific capacity of 150 mAh·g⁻¹ with 90% capacity retention after 200 cycles. dongguk.edu

Furthermore, controlling the morphology and surface facets of this compound particles can influence their electrochemical behavior. For instance, in zinc hexacyanoferrate, a related Prussian blue analogue, particles with a greater proportion of specific surface facets demonstrated improved rate capability and cyclic stability, suggesting that ion diffusion and material dissolution are closely linked to surface structure. researchgate.net

Recent research has focused on "vacancy repairing" strategies to heal the defects in the iron hexacyanoferrate framework. These methods have been shown to reinforce the crystalline structure, suppress side reactions with the electrolyte, and inhibit the dissolution of iron ions during cycling, leading to significantly improved cycling stability. researchgate.net

Below is a data table summarizing the impact of crystal structure and defects on the electrochemical performance of this compound and its analogues.

| Material | Key Structural/Defect Feature | Specific Capacity (mAh·g⁻¹) | Cyclability | Rate Capability |

|---|---|---|---|---|

| Na-rich Sodium Iron Hexacyanoferrate | High Na content (1.63 per formula) | 150 | 90% capacity retention after 200 cycles | - |

| NaFeFe(CN)6 (Solid Reaction) | Low water content | 153.6 (initial) | 80.3% capacity retention over 200 cycles at 0.1C | 96.8 mAh·g⁻¹ at 1C |

| Iron Hexacyanoferrate (Vacancy Repaired) | Reduced [Fe(CN)6] vacancies | 131 | 83% capacity retention after 500 cycles | 103 mAh·g⁻¹ at 10C |

| Fe4[Fe(CN)6]3 | High crystallinity | 146 at 20 mA·g⁻¹ | - | - |

| Coordination Engineered Fe-HCF | Low coordinated water | 99.3 at 500 mA·g⁻¹ | Capacity retention of ~70% after 10,000 cycles at 20C | 51 mAh·g⁻¹ at 10 A·g⁻¹ |

Ion Insertion/Extraction Kinetics in Open Frameworks

The large interstitial sites within the cubic lattice of this compound allow for relatively facile transport of Na+ ions. This structural characteristic is a significant advantage, as it can support high current densities, which is crucial for fast charging and discharging of batteries. The rate of ion diffusion is, however, influenced by several factors including the specific crystal structure, the presence of defects, and the particle size and morphology.

Theoretical studies based on first-principles calculations have indicated that the electronic structure of iron hexacyanoferrate changes significantly upon sodium insertion. Bare iron hexacyanoferrate can behave as an insulator, but with the insertion of sodium, its electronic conductivity increases, which in turn facilitates better kinetics in the lower voltage range of electrochemical cycling. rsc.org

The presence of water molecules within the crystal structure can impede the diffusion of sodium ions, thereby slowing down the insertion and extraction kinetics. Similarly, [Fe(CN)6] vacancies can disrupt the diffusion pathways, leading to sluggish kinetics. Therefore, synthesizing this compound with a low defect concentration and minimal water content is crucial for achieving high rate performance.

The diffusion coefficient of sodium ions in hexacyanoferrate-based materials is a key parameter for quantifying the ion insertion/extraction kinetics. While specific values for this compound are not always readily available in the literature, studies on related Prussian blue analogues provide insights. For instance, in potassium manganese hexacyanoferrate, diffusion coefficients were determined to be in the order of 10-13 cm2 s-1. pnas.org It is important to note that the diffusion coefficient can vary depending on the state of charge of the material.

The table below presents some findings related to the ion insertion and extraction kinetics in this compound and similar open-framework structures.

| Material/System | Key Finding Related to Kinetics | Reported Diffusion Coefficient (cm²·s⁻¹) |

|---|---|---|

| Iron Hexacyanoferrate | Bare material is an insulator; Na insertion enhances electronic conduction and improves kinetics. rsc.org | - |

| Potassium Manganese Hexacyanoferrate | Diffusion coefficients determined by potentiostatic intermittent titration. pnas.org | 10⁻¹³ |

| Coordination Engineered Fe-HCF | Unique open-channel structure facilitates fast ion transport. | - |

Comparison with Lithium-Ion Battery Systems

When evaluating this compound as a cathode material for sodium-ion batteries, a comparison with established lithium-ion battery (LIB) systems is essential. This comparison typically revolves around key performance metrics, cost, and safety.

The primary advantage of sodium-ion batteries utilizing this compound lies in the abundance and low cost of sodium compared to lithium. Lithium resources are geographically concentrated and their cost has been rising, whereas sodium is widely available and significantly cheaper. This cost advantage is a major driver for the research and development of sodium-ion batteries for large-scale energy storage applications where cost is a more critical factor than energy density.

In terms of safety, sodium-ion batteries are often considered to have potential advantages over their lithium-ion counterparts. The chemistry of sodium-ion systems can be more stable, with a lower risk of thermal runaway.

The cycle life of this compound cathodes can be excellent, with some studies reporting thousands of cycles with minimal capacity fade. This long-term stability is crucial for applications such as grid-scale energy storage.

The table below provides a comparative overview of the performance characteristics of this compound-based sodium-ion batteries and common lithium-ion battery systems.

| Parameter | This compound (Na-ion) | Lithium Iron Phosphate (LFP) (Li-ion) | Lithium Cobalt Oxide (LCO) (Li-ion) |

|---|---|---|---|

| Theoretical Specific Capacity (mAh·g⁻¹) | ~170 | ~170 | ~274 |

| Practical Specific Capacity (mAh·g⁻¹) | 100 - 150 dongguk.edu | 140 - 160 | 150 - 180 |

| Average Voltage (V) | ~3.2 | ~3.2-3.4 | ~3.7 |

| Energy Density (Wh·kg⁻¹) | Lower than LCO | Comparable to Na-ion | Higher |

| Cycle Life | Excellent (thousands of cycles reported) | Excellent (thousands of cycles) | Good (500-1000 cycles) |

| Cost | Potentially lower due to abundant sodium | Relatively low cost for LIBs | Higher due to cobalt |

| Safety | Potentially higher | Very good | Concerns with thermal runaway |

Catalytic Applications and Mechanisms of Trisodium Hexacyanoferrate

Redox Catalysis and Electron Transfer Processes

The catalytic activity of trisodium (B8492382) hexacyanoferrate is fundamentally linked to its function as an outer-sphere electron transfer agent. rjlbpcs.com In this mechanism, an electron is transferred from a substrate to the metal complex without the formation of a direct chemical bond between them. rjlbpcs.com The hexacyanoferrate(III) ion is a substitution-inert complex, meaning it does not readily exchange its cyanide ligands, which makes the outer-sphere pathway dominant. rjlbpcs.com The redox potential of the Fe(III)/Fe(II) couple can be influenced by factors such as the nature of the cation present in the solution. rsc.org This redox system is widely used as an electrochemical standard for investigating electron transfer mechanisms and characterizing electrode surfaces. mdpi.com

Hexacyanoferrate(III) is a selective oxidant capable of reacting with a variety of organic functional groups, including phenols, amines, and aldehydes. rjlbpcs.com Its application in the oxidation of aniline (B41778) derivatives, such as aralkyl tertiary amines, has been a subject of detailed kinetic studies. For instance, the oxidation of para-substituted N,N-dimethylbenzylamines by alkaline potassium hexacyanoferrate(III) proceeds slowly at room temperature. rsc.org

The reaction kinetics follow a second-order rate law, being first order with respect to both the amine and the hexacyanoferrate(III) concentration. rsc.org

Rate Law: -d[Fe(CN)₆³⁻]/dt = k[Amine][Fe(CN)₆³⁻]

The proposed mechanism suggests that the reaction is governed by the acidity of the α-hydrogens on the amine. The process involves the loss of an electron from the nitrogen atom of the amine to the ferricyanide (B76249) ion, forming a radical cation. This is followed by the abstraction of an α-hydrogen atom, leading to dealkylation or debenzylation of the amine to produce the corresponding aldehyde. rsc.org The oxidation of other cyclic amines, such as piperidine (B6355638) and morpholine, by hexacyanoferrate(III) in a basic medium also results in the formation of lactams. najah.edu

| Substrate | Oxidant | Medium | Key Findings |

| N,N-dimethylbenzylamines | Potassium Hexacyanoferrate(III) | Aqueous Alkaline | Reaction is first order in both amine and oxidant; mechanism controlled by α-hydrogen acidity. rsc.org |

| Piperidine, Morpholine | Potassium Hexacyanoferrate(III) | Aqueous NaOH | Four moles of oxidant consumed per mole of amine to produce the corresponding lactams. najah.edu |

| Piperazine | Potassium Hexacyanoferrate(III) | Aqueous NaOH | Reaction is first order in both oxidant and substrate; eight moles of oxidant consumed per mole of amine. najah.edu |

The reduction of the ferricyanide ion ([Fe(CN)₆]³⁻) to the ferrocyanide ion ([Fe(CN)₆]⁴⁻) is a fundamental single-electron transfer process. stellarnet.us This reaction can be initiated by various reducing agents, including sodium thiosulfate, borohydride (B1222165) ions, and ascorbic acid. stellarnet.usnih.govmontclair.edu The redox chemistry is known to be complex and can be dependent on the pH of the solution. researchgate.net

This reduction can be significantly catalyzed by metal nanoparticles, such as gold (Au). nih.gov In such systems, the nanoparticles act as an electron relay or reservoir. For example, in the reduction of ferricyanide by borohydride ions, the borohydride first injects electrons onto the gold nanoparticles. Subsequently, ferricyanide ions diffuse to the nanoparticle surface and are reduced by these excess surface electrons. nih.gov This catalytic pathway can alter the kinetics of the reaction; the uncatalyzed reaction is zero-order with respect to the hexacyanoferrate(III) concentration, while the gold-catalyzed reaction is first-order. nih.gov

Photocatalytic Enhancements and Plasmonic Catalysis

The catalytic efficiency of the hexacyanoferrate system can be dramatically enhanced through photocatalysis, particularly when coupled with plasmonic nanomaterials. Plasmonic catalysis utilizes the localized surface plasmon resonance (LSPR) of metal nanoparticles, such as gold, to drive or accelerate chemical reactions with light. nih.govmdpi.com

The reduction of ferricyanide to ferrocyanide is a model reaction for studying plasmonic catalysis. nih.gov When colloidal gold nanoparticles (Au-NPs) are irradiated with visible light at their LSPR wavelength, the rate of ferricyanide reduction is significantly increased. nih.govmdpi.com This enhancement is observed for Au-NPs of various sizes (e.g., 15 nm and 30 nm) and shapes (e.g., nanospheres and nanocages). mdpi.comacs.org

Two primary mechanisms have been proposed for this plasmonic enhancement: a photothermal effect, where the light absorbed by the nanoparticles is converted into heat, thereby increasing the reaction rate, and a non-thermal mechanism involving the generation of energetic charge carriers. nih.govresearchgate.net Studies have shown that the activation energy for the reaction can be similar whether the system is heated conventionally or through plasmonic photothermal heating, suggesting a thermal pathway. acs.org However, compelling evidence also points toward a dominant role for non-thermal effects. nih.govmdpi.comresearchgate.net

The non-thermal pathway is driven by the generation of "hot electrons." Upon LSPR excitation, the absorbed light energy creates a population of highly energetic electrons within the gold nanoparticle. aip.org These hot electrons can be transferred to an adjacent acceptor molecule with a suitable energy level before they thermalize (lose their energy as heat). aip.org

In the ferricyanide system, hot electrons generated in the Au-NP are transferred to ferricyanide ions at the nanoparticle-solution interface, causing their reduction to ferrocyanide. mdpi.comaip.org A key piece of evidence supporting this mechanism is the observation that the plasmon-induced reduction of ferricyanide can occur even in the absence of a chemical reducing agent like sodium thiosulfate. nih.govmdpi.comresearchgate.net This demonstrates that the hot electrons themselves are sufficient to drive the reaction. The electron transfer process may not be purely outer-sphere, as some studies suggest that ferricyanide ions adsorb onto the gold surface, facilitating a more efficient inner-sphere transfer of low-energy electrons. nih.gov

| Catalytic System | Phenomenon | Proposed Mechanism | Key Evidence |

| Au-NPs + Ferricyanide + Thiosulfate | Light-enhanced reaction rate nih.govmdpi.com | Plasmonic Heating / Hot Electron Transfer nih.govacs.org | Activation energy analysis; comparison of light vs. dark conditions. acs.orgresearchgate.net |

| Au-NPs + Ferricyanide (no reducing agent) | Light-induced reduction mdpi.comresearchgate.net | Hot Electron Transfer mdpi.comaip.org | Reaction proceeds without a chemical reducing agent, proving the role of photo-generated electrons. nih.govmdpi.comresearchgate.net |

Heterogeneous Catalysis

While many catalytic applications of trisodium hexacyanoferrate occur in a homogeneous solution, its derivatives, known as Prussian Blue Analogues (PBAs), are effective as solid-phase, heterogeneous catalysts. These materials possess a robust, three-dimensional open framework structure that is advantageous for catalytic applications.

A notable example is the use of indium hexacyanoferrate (InHCF) nanoparticles as a cocatalyst on the surface of other photocatalytic materials. kyoto-u.ac.jp For instance, when InHCF nanoparticles are loaded onto a tantalum oxynitride (TaON) photocatalyst, they drastically enhance the rate of photocatalytic hydrogen (H₂) evolution. kyoto-u.ac.jp In this Z-scheme water splitting system, the TaON absorbs visible light to generate electron-hole pairs. The photogenerated holes are transferred to the InHCF nanoparticles, which then facilitate the oxidation of Fe²⁺ ions to Fe³⁺ in the surrounding solution. This efficient utilization of holes prevents their recombination with electrons, freeing the electrons to reduce protons and produce H₂. The InHCF acts as a solid-state hole mediator, activating the otherwise inefficient TaON surface for the necessary redox reaction. kyoto-u.ac.jp

Degradation of Organic Pollutants

This compound and its analogues function as effective catalysts, particularly in advanced oxidation processes for the degradation of persistent organic pollutants in wastewater. researchgate.net The mechanism often involves a photo-Fenton type reaction, where the iron complex catalyzes the decomposition of hydrogen peroxide (H₂O₂) to produce highly reactive hydroxyl radicals (HO•), which are powerful oxidizing agents capable of mineralizing organic molecules. figshare.comnih.gov

The catalytic performance is demonstrated in the degradation of various pollutants. For instance, Prussian blue microcrystals have been successfully employed as photo-Fenton reagents to break down dyes like rhodamine B. figshare.com The key to this process is the generation of reactive oxygen species (ROS) driven by the different oxidation states of iron within the catalyst's structure. nih.govresearchgate.net In addition to oxidation, PBAs can also catalyze reduction reactions. A novel PBA nanocatalyst demonstrated high efficiency in the reduction of the toxic environmental pollutant 4-nitroaniline (B120555) (4-NA) to the less harmful p-phenylenediamine (B122844) (p-PDA), achieving complete reduction in 270 seconds. acs.org

The table below summarizes the research findings on the catalytic degradation of organic pollutants using hexacyanoferrate-based catalysts.

| Pollutant | Catalyst Type | Reaction Type | Key Findings |

| Rhodamine B | Prussian Blue Microcrystals | Photo-Fenton Oxidation | Superior catalytic performance with specific morphologies; HO• identified as the primary reactive species. figshare.com |

| 4-Nitroaniline (4-NA) | PBA (CoTCNi/HCCr) Nanoparticles | Catalytic Reduction | Complete reduction achieved in 270 seconds; reaction rate constant (k) of 0.0103 s⁻¹. acs.org |

Oxygen Evolution Reactions (OER)

The oxygen evolution reaction (OER) is a critical, yet kinetically sluggish, half-reaction in electrochemical water splitting for hydrogen production. rsc.orgbohrium.comrsc.org this compound and related PBAs have emerged as promising, cost-effective electrocatalysts for OER, serving as alternatives to expensive noble-metal oxides. mdpi.com While pristine PBAs can exhibit high charge resistivity, they are frequently used as precursors or templates to synthesize highly active derivative materials, such as bimetallic oxides. mdpi.comacs.org

The strategy of using PBAs as templates allows for precise control over the composition and distribution of metal centers, which is crucial for catalytic activity. acs.org For example, iron-cobalt mixed oxides derived from an FeCo-PBA precursor showed significantly enhanced OER performance compared to single metal oxides. acs.org Furthermore, the development of advanced structures like high-entropy rare-earth PBAs has led to exceptional OER activity. A NiFeLaMoCo-PBA catalyst achieved a low overpotential of 244 mV at a current density of 10 mA cm⁻² and demonstrated high stability. rsc.org The improved performance is attributed to optimized electron transport and synergistic effects between the multiple metal components. rsc.org

The following table presents a comparison of the OER electrocatalytic performance of various PBA-based materials.

| Catalyst | Overpotential (at 10 mA cm⁻²) | Tafel Slope (mV dec⁻¹) |

| FeCo Oxide (PBA-derived) | 310 mV | Not specified |

| Fe Oxide (PBA-derived) | 349 mV | Not specified |

| Co Oxide (PBA-derived) | 370 mV | Not specified |

| NiFeLaMoCo-PBA | 244 mV | 32 mV dec⁻¹ |

Catalyst Design and Engineering

The catalytic efficacy of this compound and its analogues is not solely dependent on their chemical composition but is also profoundly influenced by their physical and structural properties. nih.gov Strategic design and engineering of these catalysts at the nanoscale are crucial for optimizing performance, stability, and reusability. acs.org

Role of Morphology and Structure in Catalytic Activity

In a study comparing PB microcrystals with different shapes, hexapods and hexapod stars exhibited superior photo-Fenton catalytic performance compared to pristine microcubes. figshare.com This enhancement was attributed to their higher specific surface areas and the greater exposure of catalytically active FeIII–NC coordination sites on their surfaces. figshare.com The open-framework structure inherent to all PBAs is also advantageous, as it creates channels that facilitate the transport of reactants and products to and from the active sites. mdpi.com The ability to engineer hollow structures or other complex architectures from PBA precursors further allows for more effective exposure of these active sites. mdpi.combohrium.com

The table below illustrates the impact of morphology on the degradation of Rhodamine B.

| Catalyst Morphology | Reaction Time for ~100% Degradation |

| PB Microcubes | ~120 min |

| PB Hexapods (PB-hpds) | ~60 min |

Reusability and Stability of Catalytic Systems

For practical applications, the long-term stability and reusability of a catalyst are paramount. nih.gov A significant challenge for PBAs is their potential for structural degradation, which can occur through mechanisms like the dissolution of metal ions or structural collapse during repeated catalytic cycles. acs.orgresearchgate.netacs.org

Despite these challenges, research has demonstrated the robust reusability of PBA-based catalysts in various applications. In the reduction of 4-nitroaniline, a PBA nanocatalyst was reused for five consecutive cycles and retained approximately 95% of its catalytic activity in the final cycle, with only a slight increase in the total reaction time. acs.org In another notable finding, reused Prussian blue hexapods showed even more efficient performance in decomposing rhodamine B compared to the fresh catalyst. figshare.com For OER applications, high-entropy PBAs have shown excellent operational stability, maintaining a high current density for 48 hours in a strong alkaline solution. rsc.org

Strategies to enhance stability include synthesizing composites, such as introducing gold nanoparticles to improve conductivity and durability, and modifying electrolyte composition to suppress the dissolution of metal ions from the catalyst's framework. acs.orgacs.orgrsc.org

The following table summarizes findings on the stability and reusability of PBA catalytic systems.

| Application | Catalyst | Reusability/Stability Test | Result |

| 4-NA Reduction | PBA (CoTCNi/HCCr) | 5 consecutive cycles | ~95% reduction efficiency in the 5th cycle. acs.org |

| Rhodamine B Degradation | PB Hexapods | Reusability test | Reused catalyst showed enhanced performance. figshare.com |

| Oxygen Evolution Reaction | NiFeLaMoCo-PBA | 48-hour chronopotentiometry | Stable operation at 50 mA cm⁻². rsc.org |

Integration in Materials Science for Advanced Technologies

The application of trisodium (B8492382) hexacyanoferrate in materials science is primarily centered on its use as a building block for complex structures with tailored functionalities. Its ability to form robust frameworks and interact with a variety of other materials makes it a substance of significant scientific and technological interest.

Development of Prussian Blue Analogs (PBAs)

Trisodium hexacyanoferrate is a fundamental precursor in the synthesis of Prussian Blue Analogs (PBAs), a class of metal-organic frameworks with a characteristic cubic structure. These materials are renowned for their diverse applications, including in energy storage and catalysis.

The design of PBA frameworks using this compound allows for a high degree of tunability. The hexacyanoferrate anion, [Fe(CN)₆]³⁻, acts as a rigid and stable building block that coordinates with various metal ions to form a three-dimensional open-framework structure. The choice of the metal salt that reacts with this compound, along with the control of synthesis parameters such as precursor concentration, temperature, and pH, directly influences the resulting PBA's composition, crystallinity, defect density, and particle size.

This tunability is crucial for tailoring the material's properties for specific applications. For instance, in the context of battery materials, controlling the number of vacancies and the crystal water content in the PBA lattice, which can be influenced by the hexacyanoferrate precursor, is essential for optimizing specific capacity and cycling stability. Research has shown that the electronic properties of PBAs can be finely tuned by varying the cyanide precursors, which in turn affects their catalytic activity.

A comparative overview of how synthesis parameters using a hexacyanoferrate precursor can affect PBA properties is presented below:

| Synthesis Parameter | Effect on PBA Properties |

| Precursor Concentration | Influences particle size and crystallinity. Higher concentrations can lead to faster precipitation and smaller, more numerous particles. |

| Temperature | Affects crystal growth rate and the number of defects. Higher temperatures can promote the formation of more crystalline structures with fewer vacancies. |

| pH | Can alter the oxidation state of the metal ions and the stability of the hexacyanoferrate complex, impacting the final composition. |